2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
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Overview
Description
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a chemical compound with the CAS Number: 2253632-53-8 . It has a molecular weight of 149.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is 1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 149.62 .Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Method : An enhanced synthesis method for (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane was developed, demonstrating mild reaction conditions and an overall yield of 70% (Zhang et al., 2014).
Functional Diversity Platform : The compound is utilized as a versatile platform for synthesizing diverse functional analogues, including those related to γ-amino butyric acid (GABA) and FDA-approved drugs baclofen and pregabalin (Garsi et al., 2022).
Ring Enlargement Reactions : The compound is involved in Demjanov and Tiffeneau-Demjanov ring enlargement reactions, demonstrating specific reactions with electrophiles and highlighting its chemical versatility (Fattori et al., 1993).
Applications in Drug Development
Anticancer Activity : A derivative of this compound showed selective toxic and antiproliferative effects against human hepatoma cell lines, highlighting its potential in cancer research (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Aminohydroxylations for Stereoselectivity : The compound is used in highly stereoselective aminohydroxylations, an important process in the synthesis of protected forms of specific bicyclic compounds (Allemann & Vogel, 1991).
Base-Induced Cleavage Reactions : 2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride undergoes base-induced β-elimination, demonstrating its reactivity and potential in complex chemical syntheses (Lautens & Ma, 1996).
Thromboxane A2 Receptor Antagonists : Derivatives of the compound have been synthesized with potent thromboxane-like agonist activity, indicating its utility in cardiovascular research (Wilson et al., 1988).
Structural and Analytical Chemistry
NMR Spectroscopy Studies : The compound's derivatives have been studied using NMR spectroscopy, providing insights into the stereochemistry and molecular structure (Portoghese & Turcotte, 1971).
Crystallography Research : The crystal structure of a related oxabicyclo[2.2.1]heptane derivative was determined, contributing to the field of crystallography (Kelly et al., 2012).
Cycloaddition Strategy in Synthesis : The compound is involved in a [2 + 2] cycloaddition strategy, illustrating its use in innovative synthetic methodologies (Avenoza et al., 2010).
Miscellaneous Applications
Potential Antitumor Agents : Certain derivatives of the compound have shown potential as antitumor agents in various assays, expanding its potential applications in medicinal chemistry (Anderson et al., 1979).
Pharmacological Study : A Schiff base derived from a related compound was synthesized and evaluated for its antibacterial and fungicidal activities, indicating its relevance in pharmaceutical research (Al-Masoudi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHVRYBBQUMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1OC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride | |
CAS RN |
2253632-53-8 |
Source
|
Record name | 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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